molecular formula C8H5ClF4O B11718119 1-(2-Chloro-3-fluorophenyl)-2,2,2-trifluoroethan-1-ol

1-(2-Chloro-3-fluorophenyl)-2,2,2-trifluoroethan-1-ol

Cat. No.: B11718119
M. Wt: 228.57 g/mol
InChI Key: HMUIBCSMVGMJOE-UHFFFAOYSA-N
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Description

1-(2-Chloro-3-fluorophenyl)-2,2,2-trifluoroethan-1-ol is an organic compound with the molecular formula C8H6ClF4O This compound is characterized by the presence of a trifluoromethyl group, a hydroxyl group, and a chlorofluorophenyl group

Preparation Methods

The synthesis of 1-(2-Chloro-3-fluorophenyl)-2,2,2-trifluoroethan-1-ol typically involves the reaction of 2-chloro-3-fluorobenzaldehyde with trifluoroethanol in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and the use of a solvent such as dichloromethane. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(2-Chloro-3-fluorophenyl)-2,2,2-trifluoroethan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include acidic or basic catalysts, controlled temperatures, and specific solvents. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Chloro-3-fluorophenyl)-2,2,2-trifluoroethan-1-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-3-fluorophenyl)-2,2,2-trifluoroethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(2-Chloro-3-fluorophenyl)-2,2,2-trifluoroethan-1-ol can be compared with other similar compounds, such as:

    2-Chloro-3-fluorophenylboronic acid: This compound shares the chlorofluorophenyl group but differs in its functional groups and reactivity.

    (2-Chloro-3-fluorophenyl)hydrazine hydrochloride: Another related compound with similar structural features but different chemical properties and applications.

Properties

Molecular Formula

C8H5ClF4O

Molecular Weight

228.57 g/mol

IUPAC Name

1-(2-chloro-3-fluorophenyl)-2,2,2-trifluoroethanol

InChI

InChI=1S/C8H5ClF4O/c9-6-4(2-1-3-5(6)10)7(14)8(11,12)13/h1-3,7,14H

InChI Key

HMUIBCSMVGMJOE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)Cl)C(C(F)(F)F)O

Origin of Product

United States

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